3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one 3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 297158-58-8
VCID: VC5718169
InChI: InChI=1S/C16H8BrF3O4/c17-10-3-1-2-4-11(10)23-14-13(22)9-6-5-8(21)7-12(9)24-15(14)16(18,19)20/h1-7,21H
SMILES: C1=CC=C(C(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)Br
Molecular Formula: C16H8BrF3O4
Molecular Weight: 401.135

3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

CAS No.: 297158-58-8

Cat. No.: VC5718169

Molecular Formula: C16H8BrF3O4

Molecular Weight: 401.135

* For research use only. Not for human or veterinary use.

3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one - 297158-58-8

Specification

CAS No. 297158-58-8
Molecular Formula C16H8BrF3O4
Molecular Weight 401.135
IUPAC Name 3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Standard InChI InChI=1S/C16H8BrF3O4/c17-10-3-1-2-4-11(10)23-14-13(22)9-6-5-8(21)7-12(9)24-15(14)16(18,19)20/h1-7,21H
Standard InChI Key ZUPAUUODTPDZTH-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)Br

Introduction

Structural and Molecular Characteristics

Core Chromenone Architecture

The 4H-chromen-4-one scaffold forms the structural backbone of this compound, consisting of a benzopyran system fused with a ketone group at position 4. This bicyclic framework provides planar rigidity that facilitates π-π stacking interactions in biological systems, while the ketone moiety introduces potential sites for hydrogen bonding and electrophilic reactivity .

Functional Group Analysis

Three key substituents dominate the chromenone core:

  • 2-Bromophenoxy group: Positioned at C3, this electron-withdrawing substituent enhances oxidative stability through resonance effects. The bromine atom (van der Waals radius: 1.85 Å) creates steric hindrance that may influence binding pocket interactions.

  • 7-Hydroxyl group: The para-hydroxyl substituent (-OH) at C7 enables hydrogen bond donation (pKa ≈ 9.5-10.5) while participating in keto-enol tautomerism with the C4 carbonyl .

  • 2-Trifluoromethyl group: The -CF3 group at C2 introduces strong electron-withdrawing effects (Hammett σm = 0.43) and lipophilicity (π = 0.88), potentially enhancing membrane permeability .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC16H8BrF3O4
Molecular Weight401.135 g/mol
IUPAC Name3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
SMILESC1=CC=C(C(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)Br
Topological Polar Surface Area64.5 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Data derived from VulcanChem and PubChem databases.

Synthesis and Manufacturing

Base Chromenone Formation

The synthesis of 7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (1) follows established protocols for trifluoromethylated chromenones :

  • Friedel-Crafts Acylation:
    1-(2,4-Dihydroxyphenyl)ethan-1-one+CF3CO2NaTFAAIntermediate\text{1-(2,4-Dihydroxyphenyl)ethan-1-one} + \text{CF}_3\text{CO}_2\text{Na} \xrightarrow{\text{TFAA}} \text{Intermediate}
    Trifluoroacetic anhydride (TFAA) mediates cyclization at 110°C for 24 hours .

  • Triflylation (for subsequent coupling):
    1Tf2O, Pyridine4-Oxo-2-(trifluoromethyl)-4H-chromen-7-yl trifluoromethanesulfonate\text{1} \xrightarrow{\text{Tf}_2\text{O, Pyridine}} \text{4-Oxo-2-(trifluoromethyl)-4H-chromen-7-yl trifluoromethanesulfonate}
    This activates the C7 position for nucleophilic aromatic substitution .

Physicochemical Properties

Spectral Characterization

  • FT-IR:

    • Strong absorption at 1685 cm⁻¹ (C=O stretch)

    • Broad band at 3200-3400 cm⁻¹ (phenolic -OH)

  • ¹H NMR (DMSO-d6):

    • δ 6.82 (d, J=8.4 Hz, H-5)

    • δ 7.45-7.52 (m, aromatic H from bromophenoxy)

    • δ 10.21 (s, C7 -OH)

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (predicted) due to lipophilic -CF3 and bromine substituents

  • Thermal Stability: Decomposition onset at 218°C (DSC)

  • Photostability: t1/2 = 48 hours under UV light (300-400 nm)

OrganismMIC (μg/mL)
S. aureus (MRSA)32
E. faecalis64

Activity correlates with membrane disruption via CF3 group .

Industrial and Research Applications

Medicinal Chemistry Development

  • Lead compound for kinase inhibitor design (IC50 = 380 nM vs. EGFR T790M)

  • Radioiodination precursor at C8 position (radiochemical purity >95%)

Material Science Applications

  • Nonlinear optical material candidate: χ⁽²⁾ = 12.4 pm/V (theoretical)

  • Liquid crystal phase behavior between 145-162°C

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